Antibacterial Activity Against Staphylococcus aureus and Escherichia coli
In the only published antimicrobial screen that includes a close structural analog (compound 2 in Salman et al., 2015, which bears a 4-chlorophenyl instead of the 3-chlorophenyl group), the 4-chloro isomer showed moderate inhibition against Gram-positive and Gram-negative bacteria at 100 μg/mL [1]. No direct head-to-head data exist for the 3-chlorophenyl derivative. However, class-level inference from related 2-thio-substituted imidazoles suggests that a shift from 4-chloro to 3-chloro substitution may modulate activity by altering electronic distribution and steric fit at the microbial target site [1].
| Evidence Dimension | In vitro antibacterial inhibition % at 100 μg/mL |
|---|---|
| Target Compound Data | Not specifically reported for the 3-chlorophenyl isomer |
| Comparator Or Baseline | 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide (4-chlorophenyl isomer, compound 2 in Salman et al., 2015): ~30–50% inhibition against S. aureus and E. coli (estimated from graphical data) |
| Quantified Difference | Not quantifiable due to absence of direct comparison |
| Conditions | Agar dilution method; concentration 100 μg/mL; reference standards: ampicillin and gentamicin |
Why This Matters
Without direct comparative data, the decision to procure the 3-chlorophenyl isomer over the more extensively studied 4-chloro analog must rely on predicted SAR differences; experimental validation is strongly advised before large-scale procurement.
- [1] Salman, A. S.; Abdel-Aziem, A.; Alkubbat, M. J. S. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry 2015, 5 (1), 15–28. https://doi.org/10.4236/ijoc.2015.51003. View Source
